Methyl 2-nonynoate
Overview
Description
It is a colorless to light yellow liquid with a characteristic violet-like odor and a sweet taste reminiscent of fresh peach, unripe banana, and cucumber peel . This compound is commonly used in the fragrance industry due to its floral-forward, potent yet delicate scent, imparting gardenia, tuberose, and violet notes in scented products .
Mechanism of Action
Target of Action
Methyl 2-nonynoate, also known as Methyl non-2-ynoate, is a chemical compound with the formula C10H16O2
Result of Action
This compound is known for its fresh, fruity scent . When used in fragrances, it interacts with olfactory receptors, leading to the perception of this specific scent. The molecular and cellular effects of this compound’s action are largely related to the sensory experience it provides.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its scent may be perceived differently depending on the presence of other fragrances. Additionally, factors such as temperature and pH could potentially affect the stability of the compound .
Biochemical Analysis
Cellular Effects
It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that this compound has a boiling point of 233.1°C at 760 mmHg and a density of 0.932g/cm3
Dosage Effects in Animal Models
It is known that this compound has an oral LD50 of 2220 mg/kg in rats
Metabolic Pathways
It is known that this compound is synthesized from 2-octyne via 1-octyne to octyne carboxylic acid, and then esterified with methanol
Transport and Distribution
It is known that this compound has a vapor pressure of 0.0568mmHg at 25°C
Subcellular Localization
It is known that this compound is a liquid at room temperature, suggesting that it may be able to diffuse across cellular membranes
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-nonynoate can be synthesized through several methods. One common synthetic route involves the preparation from 2-octene by way of 1-octyne and octyne carboxylic acid . The process typically involves the following steps:
Hydroboration-Oxidation: 2-octene is converted to 1-octyne.
Carboxylation: 1-octyne is then carboxylated to form octyne carboxylic acid.
Esterification: Finally, octyne carboxylic acid is esterified with methanol to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of renewable materials to help preserve natural resources . The process is optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-nonynoate undergoes various chemical reactions, including:
Oxidation: The triple bond in the compound can be oxidized to form different products.
Reduction: The compound can be reduced to form saturated esters.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated esters.
Substitution: Amides or esters with different alkyl groups.
Scientific Research Applications
Methyl 2-nonynoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Industry: It is widely used in the fragrance industry to impart floral notes in perfumes and scented products.
Comparison with Similar Compounds
Methyl trans-2-nonenoate: This compound has a similar structure but with a double bond instead of a triple bond.
Methyl 2-octynoate: Similar to methyl 2-nonynoate but with one less carbon atom in the chain.
Uniqueness: this compound is unique due to its triple bond, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its characteristic violet-like odor and sweet taste also make it a valuable ingredient in the fragrance industry .
Properties
IUPAC Name |
methyl non-2-ynoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-3-4-5-6-7-8-9-10(11)12-2/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLJTUMJJWVCTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC#CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047639 | |
Record name | Methyl 2-nonynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless oily liquid; Peach, violet aroma | |
Record name | Methyl octynecarboxylate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031273 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Methyl 2-nonynoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1355/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
121.00 to 122.00 °C. @ 20.00 mm Hg | |
Record name | Methyl octynecarboxylate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031273 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in oils; Insoluble in water, Soluble (in ethanol) | |
Record name | Methyl 2-nonynoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1355/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.913-0.916 | |
Record name | Methyl 2-nonynoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1355/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
111-80-8 | |
Record name | Methyl 2-nonynoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nonynoic acid methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-nonynoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72102 | |
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Record name | 2-Nonynoic acid, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl 2-nonynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl non-2-ynoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.554 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 2-NONYNOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RN66UR57V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Methyl octynecarboxylate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031273 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural conformation of the radical formed when Methyl 2-nonynoate is exposed to X-ray radiation?
A1: When this compound inclusion crystals are exposed to X-ray radiation at 77°K, a stable radical is formed. Electron Spin Resonance (ESR) studies at room temperature identified this radical as CH3(CH2)4CH–C≡C–CO2CH3. Interestingly, the conformation of this radical differs depending on the host crystal (urea or perhydrotriphenylene) used in the inclusion compound [].
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